Furan-3-yl(4-isopropylphenyl)methanol
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Overview
Description
Furan-3-yl(4-isopropylphenyl)methanol is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring attached to a phenyl group substituted with an isopropyl group and a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furan-3-yl(4-isopropylphenyl)methanol typically involves the reaction of furan derivatives with substituted benzaldehydes. One common method is the condensation of 3-furylmethanol with 4-isopropylbenzaldehyde under acidic or basic conditions to form the desired product. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide, and it is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Furan-3-yl(4-isopropylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for the introduction of different functional groups. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, hydrocarbons.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Furan-3-yl(4-isopropylphenyl)methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials
Biology: The compound’s structure makes it a candidate for studying biological interactions and mechanisms. It can be used in the development of probes or inhibitors for biological pathways.
Medicine: Due to its potential biological activity, this compound is investigated for its therapeutic properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities.
Industry: The compound can be used in the production of polymers, resins, and other materials with specific properties. Its derivatives may find applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism of action of furan-3-yl(4-isopropylphenyl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of the target molecule. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- Furan-2-yl(4-isopropylphenyl)methanol
- Furan-3-yl(4-methylphenyl)methanol
- Furan-3-yl(4-tert-butylphenyl)methanol
Uniqueness
Furan-3-yl(4-isopropylphenyl)methanol is unique due to the specific substitution pattern on the phenyl ring and the presence of the furan moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its reactivity and potential biological activity set it apart from other similar compounds, providing opportunities for novel research and development.
Properties
IUPAC Name |
furan-3-yl-(4-propan-2-ylphenyl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c1-10(2)11-3-5-12(6-4-11)14(15)13-7-8-16-9-13/h3-10,14-15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUSOHLIQLZIRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C2=COC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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